molecular formula C21H38O8 B1259875 Ophiopogonoside A

Ophiopogonoside A

Cat. No. B1259875
M. Wt: 418.5 g/mol
InChI Key: DQRUOTCFENUXKV-YQVANZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ophiopogonoside A is a natural product found in Liriope muscari and Ophiopogon japonicus with data available.

Scientific Research Applications

Cardiovascular Health Studies have identified the OPG/RANK/RANKL pathway, associated with Ophiopogonoside A, as a crucial system influencing vascular remodeling and cardiovascular diseases. Higher levels of OPG have been correlated with increased hazards for cardiovascular incidents and mortality. The pathway's association with cardiovascular risk factors highlights its significance in cardiovascular health and disease progression (Lieb et al., 2010).

Bone Health Ophiopogonoside A, through its association with the OPG pathway, is critically involved in bone health. OPG, a crucial regulator of bone resorption, has been found to vary in concentration in relation to bone-related conditions and treatments. For instance, different polymorphisms in the OPG gene have been linked to variations in bone mineral density, indicating a potential genetic predisposition influenced by Ophiopogonoside A-related pathways in bone health and disease (Bekker et al., 2001; Moffett et al., 2008).

Neurobehavioral Performance Exposure to organophosphate compounds, related to Ophiopogonoside A, has been studied in the context of neurobehavioral performance. Findings suggest that exposure, especially during key developmental periods, can significantly affect neurobehavioral functions, further affirming the broad biological impact of these compounds (Rohlman et al., 2016).

Reproductive Health Research has also explored the impact of organophosphate compounds on reproductive health, particularly in men. Findings suggest a link between exposure to these compounds and altered reproductive hormone levels, sperm quality, and overall reproductive health, which could be tied to the broader biochemical interactions of Ophiopogonoside A-related compounds (Melgarejo et al., 2015).

properties

Product Name

Ophiopogonoside A

Molecular Formula

C21H38O8

Molecular Weight

418.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3/t11-,12+,13+,14+,15-,16+,17+,18-,19-,20-,21-/m0/s1

InChI Key

DQRUOTCFENUXKV-YQVANZONSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@H]2[C@@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O)O)C

SMILES

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C

synonyms

ophiopogonoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonoside A
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Ophiopogonoside A
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Ophiopogonoside A
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Ophiopogonoside A
Reactant of Route 5
Ophiopogonoside A
Reactant of Route 6
Ophiopogonoside A

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